molecular formula C10H9NO2 B8350759 7-hydroxymethyl-1H-quinolin-2-one

7-hydroxymethyl-1H-quinolin-2-one

Cat. No.: B8350759
M. Wt: 175.18 g/mol
InChI Key: OFMMAHRUYJLGRP-UHFFFAOYSA-N
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Description

7-Hydroxy-3,4-dihydro-1H-quinolin-2-one (CAS: 22246-18-0) is a bicyclic heterocyclic compound with the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol . It features a hydroxyl (-OH) group at position 7 and a partially saturated quinolinone backbone (3,4-dihydro structure). This compound is an intermediate in synthesizing non-typical antipsychotic drugs, highlighting its pharmaceutical relevance . Its IUPAC name is 7-hydroxy-3,4-dihydro-1H-quinolin-2-one, and it is also known as 7-hydroxycarbostyril or 3,4-dihydro-7-hydroxy-2(1H)-quinolinone .

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

7-(hydroxymethyl)-1H-quinolin-2-one

InChI

InChI=1S/C10H9NO2/c12-6-7-1-2-8-3-4-10(13)11-9(8)5-7/h1-5,12H,6H2,(H,11,13)

InChI Key

OFMMAHRUYJLGRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)N2)CO

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Development

Anticancer Activity
Research indicates that derivatives of 7-hydroxymethyl-1H-quinolin-2-one exhibit promising anticancer properties. For instance, studies have shown that certain derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer) with over 30% inhibition rates at specific concentrations . The mechanism of action often involves the induction of apoptosis and cell cycle arrest, particularly through pathways involving p53 .

Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. It has shown potential in inhibiting acetylcholinesterase and monoamine oxidases, which are crucial for treating neurodegenerative diseases like Alzheimer's . These properties suggest that derivatives could be developed into therapeutic agents aimed at enhancing cognitive function.

Antimicrobial Applications

This compound has demonstrated significant antimicrobial activity against various pathogens. In vitro studies have reported effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values around 10 μM . The compound's ability to combat bacterial infections positions it as a candidate for developing new antimicrobial treatments.

Material Science

The unique chemical structure of this compound allows its application in material science, particularly in the development of advanced materials such as coatings and polymers. Its properties contribute to enhanced durability and resistance to environmental factors, making it suitable for industrial applications .

Fluorescent Probes

Due to its distinctive structure, this compound is utilized as a fluorescent probe in biological imaging. This application aids researchers in tracking cellular processes and dynamics, providing valuable insights into biological mechanisms at the molecular level .

Case Study 1: Anticancer Research

A study conducted by Moustafa et al. synthesized various derivatives of this compound and evaluated their antiproliferative effects on breast cancer cell lines. The most active derivative was found to induce apoptosis via mitochondrial dysfunction, demonstrating significant promise as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives were tested against common bacterial strains. Results indicated that certain compounds exhibited potent antibacterial effects, suggesting their potential use in treating bacterial infections resistant to conventional antibiotics.

Data Table: Summary of Applications

Application AreaSpecific Use CaseObserved EffectsReferences
PharmaceuticalAnticancer agents>30% inhibition in cancer cell lines
NeuroprotectiveAlzheimer's treatmentInhibition of acetylcholinesterase
AntimicrobialTreatment for bacterial infectionsMIC ~10 μM against S. aureus and E. coli
Material ScienceAdvanced coatings and polymersEnhanced durability and resistance
Biological ImagingFluorescent probesTracking cellular processes

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and applications:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications/Findings References
7-Hydroxy-3,4-dihydro-1H-quinolin-2-one -OH at C7, 3,4-dihydro backbone C₉H₉NO₂ 163.17 Intermediate for antipsychotic drugs
4-Hydroxy-1-methylquinolin-2(1H)-ones -CH₃ at N1, -OH at C4 C₁₀H₉NO₂ 175.19 Antimicrobial activity against S. aureus and E. coli (compound 23: MIC = 12.5 µg/mL)
7-Chloro-3,4-dihydro-1H-quinolin-2-one -Cl at C7, 3,4-dihydro backbone C₉H₈ClNO 181.62 Synthetic intermediate for halogenated quinolinones
3-Hydroxy-2-phenylbenzo[h]quinolin-4(1H)-one Aryl group at C2, -OH at C3, fused ring C₁₉H₁₃NO₂ 299.32 Selective CYP1B1 inhibition (IC₅₀ = 0.8 µM for compound 3a)
7-Amino-4-methylquinolin-2(1H)-one -NH₂ at C7, -CH₃ at C4 C₁₀H₁₀N₂O 174.20 Fluorescent probe applications (e.g., Carbostyril 124)
6-Methoxy-2(1H)-quinolinone -OCH₃ at C6 C₁₀H₉NO₂ 175.19 Substrate for metallation reactions

Physicochemical Properties

  • Solubility: Hydroxyl and amino substitutions enhance water solubility (e.g., 7-amino-4-methylquinolin-2-one) compared to methoxy or chloro derivatives .
  • Thermal Stability : Melting points range from 289–290°C (compound 23) to >300°C for halogenated analogs, reflecting structural rigidity .

Key Research Findings

Antimicrobial Quinolinones: Derivatives with electron-withdrawing groups (e.g., -Cl) show enhanced activity, while bulky substituents reduce efficacy .

CYP1B1 Selectivity: Aryl groups at C2 in benzo[h]quinolinones improve binding affinity to CYP1B1 over CYP1A1/2 .

Synthetic Flexibility : 2-Nitrobenzaldehyde-based routes allow diverse functionalization, enabling rapid library synthesis .

Limitations and Contradictions

  • Data Gaps: Limited bioavailability and toxicity data exist for 7-hydroxy-3,4-dihydroquinolin-2-one despite its pharmaceutical use .

Q & A

Q. What advanced techniques validate regiochemical outcomes in derivatives?

  • Methodological Answer :
  • X-ray Crystallography : Resolve crystal structures to confirm substituent positions .
  • Isotopic Labeling : Synthesize 13C-labeled analogs for precise NMR tracking .

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